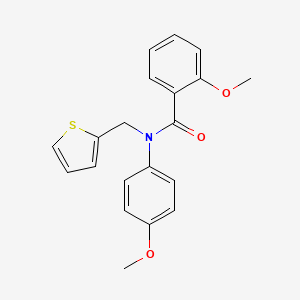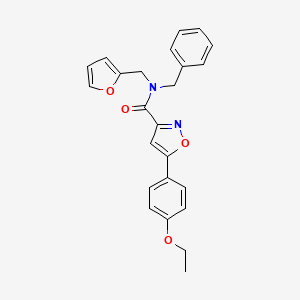![molecular formula C21H25ClN2O4S B14984913 1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B14984913.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and ethoxy groups, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-chlorophenylmethanesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sulfur dioxide and chlorine in the presence of a catalyst.
Formation of 4-ethoxyaniline: This intermediate is synthesized by reacting 4-ethoxyphenol with ammonia.
Coupling Reaction: The final compound is formed by reacting 4-chlorophenylmethanesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Bromophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- 1-[(4-Methylphenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the chlorine and ethoxy substituents, which may confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C21H25ClN2O4S |
|---|---|
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-9-7-19(8-10-20)23-21(25)17-11-13-24(14-12-17)29(26,27)15-16-3-5-18(22)6-4-16/h3-10,17H,2,11-15H2,1H3,(H,23,25) |
InChI-Schlüssel |
COYPYTSQGQXYLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14984831.png)
![2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14984837.png)
![Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984838.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14984856.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984864.png)

![2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14984869.png)
![Methyl 2-chloro-5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984874.png)

![5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14984894.png)
![methyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14984900.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B14984906.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
